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Introduction

Stevioside D, a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni
plant, is gaining significant interest as a high-intensity sweetener with a favorable taste profile.
As the food and pharmaceutical industries continue to seek sugar alternatives with improved
sensory characteristics, a thorough understanding of the sweetness intensity and
comprehensive sensory profile of molecules like Stevioside D is paramount. This technical
guide provides an in-depth analysis of Stevioside D, summarizing key quantitative data,
detailing experimental protocols for its evaluation, and visualizing the underlying biological
pathways of sweet taste perception.

Sweetness Intensity and Potency

Stevioside D is recognized for its high sweetening power, with estimates suggesting it is
approximately 200-220 times sweeter than sucrose.[1] However, the perceived sweetness
intensity of high-potency sweeteners is dependent on their concentration. While a complete
public concentration-response curve for Stevioside D is not readily available, sensory
evaluations at specific concentrations provide valuable insights into its potency.

In a notable study, a 0.1% (w/v) solution of Stevioside D was evaluated by a consumer panel.
[2][3] The in-mouth sweetness of this solution was found to be not significantly different from a
14% (w/v) sucrose solution, indicating a high level of sweetness at this concentration.[2][3]
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Table 1: Quantitative Sweetness and Bitterness Profile of Stevioside D (0.1% w/v) Compared

to Sucrose (14% w/v)[2][3]

Attribute

Stevioside D (0.1% wiv) Sucrose (14% wilv)

In-Mouth Sweetness

Not significantly different from

sucrose

Immediate Sweetness (5s after

expectorating)

Data not available in direct

comparison

Lingering Sweetness (1 min

after expectorating)

Higher than sucrose (not

statistically significant)

In-Mouth Bitterness

~1 on a 15-cm line scale ~1 on a 15-cm line scale

Immediate Bitterness (5s after

expectorating)

Perceived as more bitter than

sucrose (p < 0.05)

Data synthesized from a consumer panel study (n=126) using a 15-cm line scale for intensity

ratings.[2][3]

Sensory Profile

The sensory profile of a high-intensity sweetener extends beyond its sweetness. Attributes

such as off-tastes, aftertastes, and the temporal profile (onset and duration of sweetness) are

critical for consumer acceptance and formulation success. Stevioside D is generally

characterized as having a cleaner taste profile with less bitterness compared to more abundant
steviol glycosides like Stevioside and Rebaudioside A.[4]

Flavor and Off-Tastes

A Check-All-That-Apply (CATA) analysis from a consumer panel provides qualitative insights
into the sensory attributes associated with a 0.1% (w/v) Stevioside D solution compared to a
14% (wi/v) sucrose solution.

Table 2: Check-All-That-Apply (CATA) Sensory Attributes for Stevioside D (0.1% w/v) and
Sucrose (14% w/v)[2][5]
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Attribute Stevioside D (0.1% wiv) Sucrose (14% wilv)

Acrtificial v

Bitter

Chemical

Honey v

Licorice

Metallic

Minty

Pleasant v/ v

Pungent

Spicy

Sweet v/ v

Tangy

Tart

Tingling

Vanilla v

Attributes selected by a significant portion of the consumer panel are marked with v . Data is
illustrative of the findings from the cited study.[2][5]

The CATA results suggest that while Stevioside D is perceived as pleasant and sweet, it is
also associated with an "artificial" character, a common descriptor for high-intensity
sweeteners.[2][5] Notably, it is not significantly associated with negative attributes like
bitterness, chemical, or metallic tastes at this concentration.[2][5]

Temporal Profile

The temporal profile, which includes the onset and duration of sweetness and any aftertastes,
is a crucial aspect of a sweetener's sensory performance. Compared to other steviol
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glycosides, Stevioside D is reported to have a faster onset of sweetness and a quicker decay
of aftertaste.[4] One study noted that a 0.1% (w/v) solution of Stevioside D exhibited a higher,
though not statistically significant, lingering sweetness at one minute after expectoration
compared to a 14% (w/v) sucrose solution.[2]

Experimental Protocols

A comprehensive understanding of the sensory properties of Stevioside D relies on robust and
well-defined experimental methodologies. Below are detailed descriptions of common protocols
used in the sensory evaluation of high-intensity sweeteners.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a method used to identify, describe, and quantify the
sensory attributes of a product by a trained panel.

Objective: To obtain a complete sensory profile of the sweetener, including aroma, flavor,
aftertaste, and mouthfeel.

Panelists: A panel of 8-12 individuals is selected based on their sensory acuity, ability to
describe sensations, and commitment. Panelists undergo extensive training (typically 20-40
hours) to develop a common language and rating scale for the sensory attributes of
sweeteners.

Procedure:

o Term Generation: In initial sessions, panelists are presented with a variety of sweeteners
(including sucrose and different steviol glycosides) to generate a comprehensive list of
descriptive terms for aroma, flavor, and mouthfeel attributes.

o Term Refinement and Definition: The panel, led by a panel leader, discusses and refines the
list of terms, creating clear and concise definitions for each attribute. Reference standards
are developed for each attribute to anchor the rating scale.

 Intensity Rating: Panelists individually evaluate the sweetener solutions, which are presented
in a randomized and blind manner. They rate the intensity of each attribute on a continuous
scale (e.g., a 15-cm line scale anchored with "not at all" to "extremely").
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» Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis,
such as Analysis of Variance (ANOVA), is used to determine significant differences in
sensory attributes between samples.

Time-Intensity (T-1) Analysis

Time-Intensity analysis is used to measure the intensity of a specific sensory attribute over
time.

Objective: To characterize the temporal profile of sweetness and any off-tastes (e.g., bitterness,
metallic aftertaste).

Procedure:

Panelist Training: Panelists are trained to use the T-I software and to continuously rate the
intensity of a single attribute over a defined period.

o Sample Evaluation: Panelists take a specific volume of the sample into their mouth, start the
data collection software, and immediately begin rating the intensity of the target attribute
(e.g., sweetness) by moving a cursor along a scale on the screen.

o Data Collection: The intensity is recorded at regular intervals (e.g., every second) for a
predetermined duration (e.g., 60-120 seconds). The protocol may include expectoration at a
specific time point.

o Data Analysis: The data from all panelists are averaged to generate a time-intensity curve for
each sample. Key parameters are extracted from the curves, including:

o

Imax: Maximum intensity.

[¢]

Tmax: Time to reach maximum intensity.

Dur: Total duration of the sensation.

[¢]

AUC: Area under the curve.

[e]

Check-All-That-Apply (CATA)
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CATA is a rapid sensory profiling method that uses a list of descriptive terms.

Objective: To obtain a qualitative sensory profile of the sweetener from a large number of
consumers.

Procedure:

o Term Selection: A list of relevant sensory attributes is compiled based on literature, expert
opinion, or preliminary consumer studies.

o Sample Evaluation: Participants are presented with the sweetener solution and the list of
attributes. They are instructed to select all the terms that they consider appropriate to
describe the sample.

o Data Analysis: The frequency of selection for each term is counted for each sample.
Statistical methods like Cochran's Q test are used to identify significant differences in the
frequency of attribute selection between samples. Correspondence analysis can be used to
visualize the relationships between the samples and their sensory attributes.

Signaling Pathways

The perception of sweet taste is initiated by the interaction of sweet-tasting molecules with
specific G-protein coupled receptors (GPCRS) located on the surface of taste receptor cells in
the taste buds.
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Caption: Sweet Taste Signaling Pathway
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Caption: Sensory Evaluation Workflow

Conclusion

Stevioside D presents a promising profile as a high-intensity sweetener, characterized by its
high sweetness potency and a cleaner taste profile with reduced bitterness compared to other
major steviol glycosides. The available quantitative and qualitative sensory data indicate a
profile that, while still perceivably "artificial" to some consumers, is closer to the sensory
experience of sucrose. The detailed experimental protocols outlined provide a framework for
the robust and reproducible sensory evaluation of Stevioside D and other novel sweeteners.
Further research to establish a comprehensive concentration-response curve for its sweetness
and other sensory attributes will be invaluable for its application in the food, beverage, and
pharmaceutical industries. A deeper understanding of its temporal profile and interactions with
other ingredients will further enable its effective use in product formulation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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